(2E)-1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one (2E)-1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 353471-29-1
VCID: VC0439316
InChI: InChI=1S/C17H17FN2O2/c18-14-3-5-15(6-4-14)19-9-11-20(12-10-19)17(21)8-7-16-2-1-13-22-16/h1-8,13H,9-12H2/b8-7+
SMILES: C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3
Molecular Formula: C17H17FN2O2
Molecular Weight: 300.33g/mol

(2E)-1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one

CAS No.: 353471-29-1

Main Products

VCID: VC0439316

Molecular Formula: C17H17FN2O2

Molecular Weight: 300.33g/mol

(2E)-1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one - 353471-29-1

CAS No. 353471-29-1
Product Name (2E)-1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Molecular Formula C17H17FN2O2
Molecular Weight 300.33g/mol
IUPAC Name (E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Standard InChI InChI=1S/C17H17FN2O2/c18-14-3-5-15(6-4-14)19-9-11-20(12-10-19)17(21)8-7-16-2-1-13-22-16/h1-8,13H,9-12H2/b8-7+
Standard InChIKey CKQKMOZJHLVZCX-BQYQJAHWSA-N
Isomeric SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CO3
SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3
Solubility 5.6 [ug/mL]
PubChem Compound 750481
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator